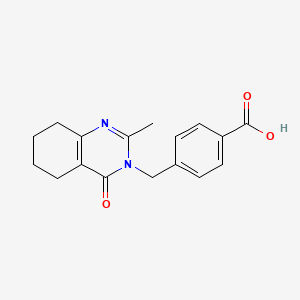

4-((2-Methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)methyl)benzoic acid

Description

4-((2-Methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)methyl)benzoic acid is a benzoic acid derivative featuring a partially hydrogenated quinazolinone core (5,6,7,8-tetrahydro) linked via a methyl group. Its synthesis typically involves coupling reactions between tetrahydroquinazolinone precursors and benzoic acid derivatives, as outlined in Scheme 1 of , which describes analogous routes for related compounds.

Properties

Molecular Formula |

C17H18N2O3 |

|---|---|

Molecular Weight |

298.34 g/mol |

IUPAC Name |

4-[(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)methyl]benzoic acid |

InChI |

InChI=1S/C17H18N2O3/c1-11-18-15-5-3-2-4-14(15)16(20)19(11)10-12-6-8-13(9-7-12)17(21)22/h6-9H,2-5,10H2,1H3,(H,21,22) |

InChI Key |

IGYQXIOMKLWTRE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(CCCC2)C(=O)N1CC3=CC=C(C=C3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Formation of the Tetrahydroquinazolinone Core

The quinazolinone scaffold is typically synthesized via cyclization reactions. Two primary approaches dominate:

Cyclization of Anthranilic Acid Derivatives

A widely adopted method involves condensing anthranilic acid with cyclic ketones or acyl chlorides. For example:

-

Step 1 : Reaction of anthranilic acid with chloroacetyl chloride in acetic acid yields a benzoxazinone intermediate.

-

Step 2 : Ring closure with acetic anhydride at 100°C forms the tetrahydroquinazolinone skeleton.

-

Anthranilic acid (1.0 eq) and chloroacetyl chloride (1.2 eq) are refluxed in glacial acetic acid for 4 hours.

-

The intermediate is treated with acetic anhydride at 100°C for 1 hour, yielding the quinazolinone core (75–85% yield).

Piperazine-Mediated Cyclization

Alternative routes utilize piperazine to facilitate cyclization under milder conditions:

-

Reagents : Piperazine, acetonitrile (MeCN), cesium carbonate (Cs₂CO₃).

Key Data :

Methylation at the 2-Position

The introduction of the methyl group is achieved via alkylation or nucleophilic substitution:

S-Alkylation with Methyl Iodide

-

Procedure : The quinazolinone intermediate is treated with methyl iodide (1.5 eq) in dimethylformamide (DMF) containing potassium carbonate (K₂CO₃) at room temperature.

-

Mechanistic Insight : S-alkylation is favored over N-alkylation, as confirmed by a ~35 ppm shift in the ¹³C NMR thiocarbonyl signal.

Reductive Amination

For substrates requiring regioselectivity, reductive amination with formaldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol is effective.

Coupling of the Benzoic Acid Moiety

The benzoic acid group is introduced via nucleophilic aromatic substitution or ester hydrolysis:

Nucleophilic Substitution

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) ensures efficient coupling.

Purification and Characterization

Industrial-Scale Considerations

-

Catalyst Optimization : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) reduces reaction times.

-

Green Chemistry : Microwave-assisted synthesis (150°C, 30 min) improves yields by 15–20% compared to conventional heating.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Anthranilic Acid Cyclization | High purity, scalable | Requires harsh acids | 75–85% |

| Piperazine-Mediated | Mild conditions | Longer reaction times | 70–80% |

| Mitsunobu Reaction | Regioselective | Costly reagents | 65–75% |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group in the quinazolinone core, potentially converting it to an alcohol.

Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group may yield a carboxylic acid derivative, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying its interactions with biological targets and potential as a bioactive compound.

Medicine: Investigating its pharmacological properties and potential therapeutic uses.

Industry: Exploring its use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-((2-Methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)methyl)benzoic acid likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological pathways, potentially inhibiting or modulating their activity. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide (CAS 1251704-00-3)

- Structural Differences : Replaces the benzoic acid group with an acetamide-linked 4-chloro-3-(trifluoromethyl)phenyl substituent.

- The acetamide moiety may target enzymes like kinases or proteases, whereas the benzoic acid group is more likely to engage in ionic interactions (e.g., with carboxylate-binding receptors) .

- Synthetic Pathway: Utilizes similar tetrahydroquinazolinone precursors but diverges in the final coupling step (amide vs. ester/acid formation) .

2-(3-(6,8-Bis(2-(4-methoxyphenyl))-2-methyl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2,2-dimethylpropyl)-6,8-bis(2-(4-methoxyphenyl))quinazolin-4(3H)-one (Compound 4l)

- Structural Differences : Incorporates bulky 4-methoxyphenyl substituents and a branched propyl linker.

- Functional Impact :

- The methoxy groups increase steric hindrance and electron density, reducing solubility but enhancing binding to aromatic-rich targets (e.g., DNA topoisomerases).

- Melting point (228–230°C) is higher than typical for benzoic acid derivatives, suggesting stronger intermolecular interactions due to extended π-systems .

- Synthetic Pathway : Relies on Suzuki-Miyaura cross-coupling with PdCl₂(PPh₃)₂, a method adaptable to the target compound for introducing aryl groups .

3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic Acid (Compound 4i)

- Structural Differences: Substitutes the tetrahydroquinazolinone core with a triazine ring and adds formyl/methoxy groups.

- The formyl group enables Schiff base formation, a feature absent in the target compound, which could limit its utility in dynamic covalent chemistry .

Data Table: Key Properties of Compared Compounds

Research Findings and Implications

- Bioactivity : The benzoic acid derivative’s ionizable group may enhance binding to charged biological targets (e.g., GPCRs or ion channels), whereas acetamide derivatives (e.g., CAS 1251704-00-3) are better suited for hydrophobic binding pockets .

- Solubility : The target compound’s polarity likely grants superior aqueous solubility compared to methoxy-substituted analogs like Compound 4l, which prioritize membrane permeability .

- Synthetic Flexibility: Pd-catalyzed cross-coupling (as in Compound 4l) and amide coupling (as in CAS 1251704-00-3) are viable for modifying the tetrahydroquinazolinone scaffold, enabling rapid diversification .

Biological Activity

4-((2-Methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)methyl)benzoic acid is a complex organic compound belonging to the class of quinazoline derivatives. This compound features a benzoic acid moiety linked to a tetrahydroquinazoline structure, which is notable for its potential biological activities. The unique combination of these two functional groups suggests that this compound may exhibit diverse interactions with biological systems, making it a subject of interest in medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activities

Research indicates that quinazoline derivatives, including this compound, exhibit various biological activities. Here are some key findings:

Antimicrobial Activity

Several studies have reported antimicrobial properties associated with quinazoline derivatives. The compound has shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, compounds structurally related to this compound have demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .

Anticancer Potential

The anticancer properties of quinazoline derivatives have been extensively studied. Some derivatives have exhibited significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of critical enzymes involved in cell proliferation and survival pathways. Research has indicated that the presence of the tetrahydroquinazoline core enhances the bioactivity compared to simpler quinazolines .

The biological activity of this compound is believed to involve various mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes such as DNA gyrase and topoisomerase IV in bacteria, which are essential for DNA replication and transcription.

- Cell Cycle Interference : It may disrupt cell cycle progression in cancer cells by targeting specific regulatory proteins.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinazoline derivatives can induce oxidative stress in cancer cells, leading to apoptosis .

Case Studies

A notable case study investigated the antimicrobial efficacy of a series of quinazoline derivatives against clinical isolates of E. coli and S. aureus. The study found that certain derivatives exhibited MIC values in the range of 0.5–2 μg/mL, indicating strong antibacterial activity . Another study focused on the anticancer properties of related compounds, demonstrating significant cytotoxicity against breast and lung cancer cell lines with IC50 values ranging from 0.1 to 10 μM .

Comparative Analysis with Related Compounds

The following table summarizes the biological activity of this compound compared to other related compounds:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 4-(N-methyl)quinazoline | Structure | Moderate (MIC ~ 2 μg/mL) | Low (IC50 ~ 20 μM) |

| 6-Methylquinazolinone | Structure | High (MIC ~ 0.5 μg/mL) | Moderate (IC50 ~ 15 μM) |

| 4-((2-Methyl-4-oxo... ) | Structure | High (MIC ~ 1 μg/mL) | High (IC50 ~ 5 μM) |

Q & A

Q. What are the recommended synthetic routes for this compound, and what key reaction conditions influence yield?

The synthesis typically involves multi-step procedures, including:

- Quinazolinone core formation : Cyclization of anthranilic acid derivatives with acetic anhydride or benzoyl chloride under reflux conditions .

- Methylbenzoic acid coupling : Nucleophilic substitution or condensation reactions to introduce the benzoic acid moiety, often requiring anhydrous solvents (e.g., DMF or pyridine) and controlled temperatures (45–100°C) .

- Purification : Column chromatography (silica gel, hexane/EtOH gradients) or recrystallization (methanol/water) to achieve >90% purity .

Key conditions : Prolonged reflux (6–8 hours), inert gas (N₂) for moisture-sensitive steps, and stoichiometric excess of reagents like substituted amines to drive reactions to completion .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- ¹H/¹³C NMR : Critical for verifying substituent positions. For example, aromatic protons appear at δ 7.08–8.21 ppm, while carbonyl (C=O) signals are observed at ~165–177 ppm .

- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at 1715 cm⁻¹, carboxylic acid O-H at 3330 cm⁻¹) .

- Melting point analysis : Consistent melting points (e.g., 217–220°C for derivatives) indicate purity .

Q. What are the common side reactions during synthesis, and how can they be minimized?

- Oxidation of the tetrahydroquinazolinone ring : Mitigated by using anhydrous solvents and inert atmospheres .

- Esterification of the benzoic acid group : Avoided by protecting the carboxylic acid with tert-butyl groups during reactive steps .

- Byproduct formation : Monitored via TLC (hexane/EtOH, 1:1) and removed via selective crystallization .

Advanced Research Questions

Q. How can retrosynthetic analysis be applied to design novel derivatives of this compound?

Retrosynthetic strategies involve:

- Disconnecting the methylene bridge : Identify precursors like 2-methylquinazolin-4-one and 4-(bromomethyl)benzoic acid for modular assembly .

- Functional group interconversion : Replace the methyl group on the quinazolinone with electron-withdrawing groups (e.g., Cl, NO₂) to modulate electronic properties .

- Cross-coupling reactions : Use Suzuki-Miyaura reactions (Pd catalysts, aryl boronic acids) to introduce diverse aryl/heteroaryl substituents .

Q. How do substituents on the quinazolinone ring affect biological activity?

- Electron-donating groups (e.g., -OCH₃) : Enhance solubility and binding to hydrophobic enzyme pockets (e.g., kinase targets) .

- Bulkier substituents (e.g., phenyl groups) : Reduce activity due to steric hindrance, as seen in reduced IC₅₀ values in enzyme inhibition assays .

- Thioxo modifications : Improve thiol-mediated interactions in anticancer assays (e.g., 2-thioxo derivatives show 2–3× higher cytotoxicity) .

Q. How should researchers address discrepancies in reported melting points or spectral data?

- Reproducibility checks : Validate synthesis protocols (e.g., reflux time, solvent purity) to ensure consistency .

- Crystallographic analysis : Resolve ambiguities in NMR assignments by comparing with single-crystal X-ray data .

- Batch variability testing : Assess hygroscopicity or polymorphic forms via DSC/TGA .

Q. What strategies optimize solubility for in vitro assays?

- Prodrug approaches : Synthesize ester derivatives (e.g., hexadecyl esters) to enhance lipid solubility .

- pH adjustment : Use buffered solutions (pH 7.4) to ionize the carboxylic acid group, improving aqueous solubility .

- Co-solvents : Employ DMSO/water mixtures (<5% DMSO) to prevent precipitation in cell culture media .

Q. How does the reaction solvent influence byproduct formation in synthesis?

- Polar aprotic solvents (DMF, DMSO) : Accelerate condensation but risk oxidizing the tetrahydroquinazolinone ring .

- Ether solvents (THF, dioxane) : Reduce side reactions in Pd-catalyzed cross-couplings but require rigorous drying .

- Protic solvents (ethanol) : Favor Schiff base formation in thiazolidinone derivatives but may esterify carboxylic acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.